Enhanced Lipophilicity (XLogP3) Drives Differential Permeability and Bioavailability
4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile demonstrates a substantially higher predicted lipophilicity compared to its non-chlorinated analog, 4-phenyl-1,2,3-thiadiazole-5-carbonitrile. The XLogP3 value for the target compound is 2.8 [1], whereas the value for the non-chlorinated comparator is 2.3 [2]. This difference is a direct consequence of the 2-chlorophenyl substituent and is critical for predicting and interpreting cellular permeability and tissue distribution in in vitro and in vivo models.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile: 2.3 |
| Quantified Difference | +0.5 log units |
| Conditions | Computed descriptor (XLogP3 3.0) based on atom contributions and a large dataset of experimentally measured logP values |
Why This Matters
An increase of 0.5 in XLogP3 can significantly enhance passive membrane permeability, which may translate to improved cellular uptake and bioavailability in biological assays, making the chlorinated analog a distinct and non-interchangeable tool for probing SAR.
- [1] PubChem. 4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile. Computed Descriptors: XLogP3. PubChem CID 18473850. View Source
- [2] PubChem. 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile. Computed Descriptors: XLogP3. PubChem CID 288356. View Source
